4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO. It is a secondary alcohol and an amine, which makes it a versatile compound in various chemical reactions and applications. This compound is often used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,4-dimethylbenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form primary alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones
Reduction: Primary alcohols, primary amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The secondary alcohol and amine groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol: Similar structure but with a primary alcohol group.
4-{[(3,4-Dimethylphenyl)methyl]amino}pentan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
3-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol: Similar structure but with the amine group attached to a different carbon.
Uniqueness
4-{[(3,4-Dimethylphenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a secondary alcohol and an amine group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-4-5-13(8-11(10)2)9-14-7-6-12(3)15/h4-5,8,12,14-15H,6-7,9H2,1-3H3 |
InChI Key |
QEWMLXBHAWFEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCC(C)O)C |
Origin of Product |
United States |
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